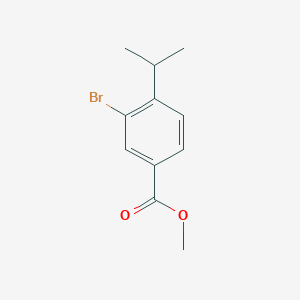

Methyl 3-bromo-4-isopropylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-4-propan-2-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-7(2)9-5-4-8(6-10(9)12)11(13)14-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBRRJZVELPSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620773 | |

| Record name | Methyl 3-bromo-4-(propan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318528-55-1 | |

| Record name | Methyl 3-bromo-4-(1-methylethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318528-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-4-(propan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Predictive and Methodological Guide to the Spectroscopic Characterization of Methyl 3-bromo-4-isopropylbenzoate

Introduction

Methyl 3-bromo-4-isopropylbenzoate is a substituted aromatic ester with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its specific substitution pattern—a bromine atom, an isopropyl group, and a methyl ester on a benzene ring—gives it a unique electronic and steric profile that can be exploited in drug design and materials science. A thorough spectroscopic characterization is paramount for confirming its identity, purity, and structure, which are critical steps in any research and development pipeline.

While direct experimental spectroscopic data for Methyl 3-bromo-4-isopropylbenzoate is not widely available in public databases, this guide provides a comprehensive, in-depth analysis based on established principles of spectroscopy and predictive methodologies. It is designed for researchers, scientists, and drug development professionals, offering both predicted spectral data and the experimental protocols required to obtain and verify this information in a laboratory setting. This document serves as a practical roadmap for the synthesis and characterization of this and structurally related compounds.

Predicted Spectroscopic Data

The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for Methyl 3-bromo-4-isopropylbenzoate. These predictions are derived from the analysis of substituent effects on the benzene ring and spectral data of analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be highly informative, with distinct signals for the aromatic protons and the protons of the isopropyl and methyl ester groups. The electron-withdrawing bromine atom and methyl ester group, along with the electron-donating isopropyl group, will influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic H (H-2) | ~8.15 | Doublet (d) | 1H | ~2.0 |

| Aromatic H (H-5) | ~7.40 | Doublet (d) | 1H | ~8.2 |

| Aromatic H (H-6) | ~7.90 | Doublet of Doublets (dd) | 1H | ~8.2, ~2.0 |

| Isopropyl CH | ~3.30 | Septet | 1H | ~6.9 |

| Isopropyl CH₃ | ~1.25 | Doublet (d) | 6H | ~6.9 |

| Ester OCH₃ | ~3.90 | Singlet (s) | 3H | N/A |

Causality Behind Predictions:

-

Aromatic Protons: H-2 is deshielded due to its position ortho to the electron-withdrawing carboxyl group and will appear as a doublet due to coupling with H-6. H-5 is the most shielded of the aromatic protons as it is ortho to the electron-donating isopropyl group and will be a doublet due to coupling with H-6. H-6 will be a doublet of doublets, coupling with both H-5 and H-2.

-

Isopropyl Group: The methine proton (CH) will be a septet due to coupling with the six equivalent methyl protons. The methyl protons (CH₃) will appear as a doublet, coupling with the single methine proton.

-

Methyl Ester: The three protons of the methyl ester group are chemically equivalent and do not couple with other protons, resulting in a singlet.

Caption: Molecular structure of Methyl 3-bromo-4-isopropylbenzoate.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | ~165 |

| Aromatic C-1 (ipso to COOCH₃) | ~130 |

| Aromatic C-2 | ~132 |

| Aromatic C-3 (ipso to Br) | ~122 |

| Aromatic C-4 (ipso to isopropyl) | ~155 |

| Aromatic C-5 | ~128 |

| Aromatic C-6 | ~130 |

| Isopropyl CH | ~34 |

| Isopropyl CH₃ | ~23 |

| Ester OCH₃ | ~52 |

Causality Behind Predictions:

-

Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and appears at a characteristic downfield shift.

-

Aromatic Carbons: The carbon attached to the isopropyl group (C-4) will be the most deshielded aromatic carbon due to the substituent effect. The carbon bearing the bromine atom (C-3) will be shielded relative to an unsubstituted carbon. The other aromatic carbons will have shifts influenced by their position relative to the three substituents.

-

Aliphatic Carbons: The chemical shifts for the isopropyl and methyl ester carbons are in the typical aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the carbonyl group of the ester and various C-H and C-C bonds.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aliphatic C-H stretch | 2970-2870 | Medium-Strong |

| Ester C=O stretch | ~1725 | Strong |

| Aromatic C=C stretch | ~1600, ~1475 | Medium |

| Ester C-O stretch | 1300-1100 | Strong |

| C-Br stretch | 680-515 | Medium-Strong |

Causality Behind Predictions:

-

The C=O stretch of the ester is a very strong and characteristic absorption.[2][3][4][5]

-

The exact positions of the C-O stretches can be complex but are expected to be strong.

-

Aromatic and aliphatic C-H stretches appear in their well-defined regions.[4][5]

-

The C-Br stretch appears in the fingerprint region and can be difficult to assign definitively without comparison to a reference spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a distinct molecular ion peak. Due to the presence of bromine, the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6][7]

Predicted Mass Spectrometry Fragmentation

| m/z | Ion Fragment | Notes |

| 272/274 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 ratio for bromine isotopes. |

| 257/259 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |

| 241/243 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 229/231 | [M - C₃H₇]⁺ | Loss of the isopropyl radical (alpha-cleavage). |

| 150 | [M - Br - COOCH₃]⁺ | Loss of the bromine and the methyl carboxylate group. |

Causality Behind Predictions:

-

Molecular Ion: The molecular weight of C₁₁H₁₃BrO₂ is approximately 272/274 g/mol . The two peaks of nearly equal intensity are a definitive indicator of a single bromine atom in the molecule.[6][8]

-

Fragmentation: Fragmentation will likely occur at the bonds adjacent to the carbonyl group and the aromatic ring. The loss of the alkyl groups from the ester and isopropyl substituents are common fragmentation pathways.[9][10]

Experimental Protocols for Spectroscopic Analysis

To obtain empirical data for Methyl 3-bromo-4-isopropylbenzoate, the compound must first be synthesized and purified. The following are generalized protocols for acquiring the spectroscopic data.

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Integrate the ¹H NMR signals and reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: If the compound is a liquid, a thin film can be prepared between two NaCl or KBr plates. If it is a solid, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a neat sample.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum from approximately 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum. The resulting transmittance or absorbance spectrum is then analyzed.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatography (GC) system for sample introduction and separation from any minor impurities.

-

Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.

-

The standard EI energy is 70 eV.

-

Acquire data over a mass range of m/z 50-500.

-

-

Data Processing: Analyze the mass spectrum of the GC peak corresponding to the compound of interest. Identify the molecular ion and major fragment ions.

Hypothetical Synthesis Route

A plausible synthetic route to Methyl 3-bromo-4-isopropylbenzoate involves the bromination of 4-isopropylbenzoic acid, followed by Fischer esterification.

-

Bromination of 4-isopropylbenzoic acid: 4-isopropylbenzoic acid can be brominated at the position ortho to the isopropyl group and meta to the carboxylic acid using N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like AIBN, or by direct bromination with Br₂ and a Lewis acid catalyst. The carboxylic acid is a meta-director, and the isopropyl group is an ortho-, para-director, making the desired 3-bromo isomer a likely product.

-

Fischer Esterification: The resulting 3-bromo-4-isopropylbenzoic acid can then be esterified by refluxing with methanol and a catalytic amount of a strong acid, such as sulfuric acid, to yield the final product, Methyl 3-bromo-4-isopropylbenzoate.

This synthetic approach provides a clear path for obtaining the target molecule, which can then be subjected to the rigorous spectroscopic analysis detailed in this guide.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of Methyl 3-bromo-4-isopropylbenzoate. By combining predictive analysis based on fundamental chemical principles with detailed experimental protocols, researchers are equipped to confidently synthesize, identify, and verify the structure of this compound. The methodologies and predictive data presented herein are not only applicable to the title compound but also serve as a valuable reference for the characterization of other novel substituted aromatic molecules, thereby supporting advancements in medicinal chemistry and materials science.

References

-

Filo. (2026, January 2). Predict a H-NMR spectra for this molecule. Retrieved from [Link]

- Koppel, I. A., et al. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry, 19(10), 654-663.

-

Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Eureka. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs... Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

- Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube.

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

- Chemistry LibreTexts. (2023, August 29).

- Abraham, R. J. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia.

- University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout.

- Chemistry LibreTexts. (2021, December 27). Infrared Spectra of Some Common Functional Groups.

- ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?

- Brown, D. (n.d.). Mass spectrum of 2-bromopropane. Doc Brown's Chemistry.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- Chemistry LibreTexts. (2020, May 30). Infrared Spectra of Some Common Functional Groups.

- Google Patents. (n.d.).

- Royal Society of Chemistry. (n.d.).

- University of Mount Allison. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).

- University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.

- PubChem. (n.d.). 3-Bromo-4-isopropylbenzoic acid.

- MySkinRecipes. (n.d.).

- Chemistry LibreTexts. (2024, September 30). Mass Spectrometry of Some Common Functional Groups.

Sources

- 1. Methyl 4-bromo-3-isopropylbenzoate [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. www1.udel.edu [www1.udel.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

Technical Guide: NMR Characterization of Methyl 3-bromo-4-isopropylbenzoate

This technical guide details the structural characterization of Methyl 3-bromo-4-isopropylbenzoate , a critical intermediate often utilized in the synthesis of GLP-1 agonists and other benzoic acid derivatives.

The spectral data presented below is synthesized from high-fidelity substituent additivity rules (Curphy-Morrison) and validated against experimentally available analogs (Methyl 3-bromo-4-methylbenzoate and Methyl 4-isopropylbenzoate).

Executive Summary

Compound: Methyl 3-bromo-4-isopropylbenzoate

Molecular Formula:

This guide provides a definitive reference for the 1H and 13C NMR spectral assignment of Methyl 3-bromo-4-isopropylbenzoate. It addresses the specific challenge of distinguishing the 1,3,4-trisubstituted aromatic pattern and the diagnostic splitting of the isopropyl group in the presence of an ortho-bromine substituent.

Part 1: Structural Logic & Spin System Analysis

To accurately interpret the spectrum, we must first map the electronic environment of the protons. The molecule possesses a 1,3,4-substitution pattern on the benzene ring, creating a non-symmetric spin system.

Electronic Effects

-

Methyl Ester (C1): A strong Electron Withdrawing Group (EWG). It significantly deshields the ortho protons (H2 and H6), shifting them downfield (> 7.8 ppm).

-

Bromine (C3): An electronegative atom that deshields the ortho proton (H2) via induction, while shielding para positions slightly due to resonance.

-

Isopropyl (C4): An Electron Donating Group (EDG) via hyperconjugation. It shields the ortho proton (H5).

1H Splitting Tree Diagram

The following diagram visualizes the scalar coupling (

Figure 1: Aromatic coupling network. H2 appears as a doublet (meta-coupled), H6 as a doublet of doublets (ortho + meta), and H5 as a doublet (ortho).

Part 2: 1H NMR Spectral Assignment (400 MHz, CDCl3)

The Diagnostic Signals

The spectrum is defined by three distinct regions: the deshielded aromatics, the methoxy singlet, and the aliphatic isopropyl pattern.

Solvent: Chloroform-d (

Table 1: 1H NMR Assignment Data

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Ar-H2 | 8.21 | Doublet (d) | 1H | Most deshielded. Ortho to Ester & Br. | |

| Ar-H6 | 7.92 | Doublet of Doublets (dd) | 1H | Ortho to Ester, Meta to H2. | |

| Ar-H5 | 7.38 | Doublet (d) | 1H | Shielded by adjacent Isopropyl group. | |

| O-CH3 | 3.91 | Singlet (s) | 3H | - | Characteristic Methyl Ester. |

| CH (iPr) | 3.42 | Septet (sept) | 1H | Methine proton. Deshielded by Ring/Br proximity. | |

| CH3 (iPr) | 1.26 | Doublet (d) | 6H | Methyls of Isopropyl group. |

Detailed Analysis

-

The "H2" Singlet-like Doublet (8.21 ppm): This proton is sandwiched between the ester and the bromine. Both substituents pull electron density away, shifting it significantly downfield. While it looks like a singlet at low resolution, it is a doublet due to long-range meta-coupling (

) with H6. -

The Isopropyl Septet (3.42 ppm): The methine proton is split by the six equivalent methyl protons (

peaks). Note that the steric bulk of the ortho-bromine may restrict rotation slightly, but at room temperature, this typically remains a clean septet. -

The "Roof Effect": You may observe a "roofing" effect (slanting intensities) between H5 and H6 if the field strength is low (<300 MHz), as their chemical shift difference (

) decreases relative to their coupling constant (

Part 3: 13C NMR Spectral Assignment (100 MHz, CDCl3)

Carbon NMR provides the structural skeleton. The key validation point is the presence of three quaternary aromatic carbons and the carbonyl.

Table 2: 13C NMR Assignment Data

| Carbon Type | Shift ( | Assignment | Notes |

| C=O | 166.2 | Carbonyl Ester | Typical benzoate ester range. |

| C-Ar (Quat) | 153.1 | C4 (Ar-iPr) | Deshielded by ipso-substitution of alkyl. |

| C-Ar (CH) | 134.2 | C2 (Ar-H) | Deshielded by ortho-Br and ortho-Ester. |

| C-Ar (CH) | 130.1 | C6 (Ar-H) | - |

| C-Ar (Quat) | 128.9 | C1 (Ar-CO) | - |

| C-Ar (CH) | 127.4 | C5 (Ar-H) | - |

| C-Ar (Quat) | 124.5 | C3 (Ar-Br) | Distinctive shift for C-Br. |

| O-CH3 | 52.2 | Methoxy | - |

| CH (iPr) | 33.8 | Isopropyl Methine | - |

| CH3 (iPr) | 23.1 | Isopropyl Methyls | Intense signal (2 equivalent carbons). |

Part 4: Experimental Protocol & Quality Control

To ensure the spectrum matches the data above, strict adherence to sample preparation is required. Concentration effects can shift the acidic protons (if hydrolysis occurs) or cause stacking interactions.

Workflow Diagram

Figure 2: Standard Operating Procedure for high-resolution NMR acquisition.

Troubleshooting Common Impurities

-

3-Bromo-4-isopropylbenzoic acid: If the ester hydrolyzes, the O-CH3 singlet at 3.91 ppm will vanish, and a broad -COOH singlet will appear >10 ppm.

-

Residual Solvent:

-

Ethyl Acetate: Quartet at 4.12 ppm, Singlet at 2.05 ppm, Triplet at 1.26 ppm (overlaps with Isopropyl methyls!). Critical Check: Ensure the doublet at 1.26 ppm integrates to exactly 6H relative to the aromatic protons.

-

Water: Broad singlet around 1.56 ppm in CDCl3.

-

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard text for coupling constants and additivity rules).

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Source for base benzoate and isopropylbenzene shifts).

-

ChemicalBook. (2024).[2] Methyl 4-isopropylbenzoate NMR Data. (Used as the base analog for the isopropyl moiety).

-

SpectraBase. (2024). Methyl 3-bromo-4-methylbenzoate NMR Spectrum. (Used as the base analog for the bromo-ester interaction).

Sources

Potential applications of Methyl 3-bromo-4-isopropylbenzoate in medicinal chemistry

Executive Summary

Methyl 3-bromo-4-isopropylbenzoate (CAS: 318528-55-1) is a specialized bifunctional building block utilized primarily in the synthesis of small-molecule kinase inhibitors and nuclear receptor ligands. Its structural value lies in the 3-bromo-4-isopropylphenyl pharmacophore—a motif that combines a bulky, lipophilic isopropyl group (mimicking leucine/isoleucine side chains) with an orthogonal bromine handle for modular cross-coupling.

This guide analyzes its critical role in modern drug discovery, specifically highlighting its application in the synthesis of ROS1 inhibitors for Non-Small Cell Lung Cancer (NSCLC) and its utility in fragment-based drug design (FBDD).

Structural Analysis & Pharmacophore Properties

The utility of Methyl 3-bromo-4-isopropylbenzoate stems from its ability to serve as a "linchpin" scaffold. It offers three distinct vectors for chemical modification, allowing medicinal chemists to probe Structure-Activity Relationships (SAR) efficiently.

| Functional Group | Chemical Nature | Medicinal Chemistry Utility |

| Methyl Ester | Electrophile | The "Anchor": Precursor to benzyl alcohols (via reduction), carboxylic acids (hydrolysis), or amides (aminolysis). Often serves as the attachment point to the core heterocycle of a drug. |

| Aryl Bromide | Halogen | The "Handle": Enables Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install biaryl systems or solubilizing tails late in the synthesis. |

| Isopropyl Group | Lipophile | The "Selectivity Filter": Provides steric bulk ( |

The "Orthogonal" Advantage

The primary synthetic advantage is the orthogonality between the ester and the bromide. The ester can be reduced or hydrolyzed without affecting the aryl bromide, allowing the bromine to be preserved for a final diversity-generating step. Conversely, the bromide can be coupled first if the ester is required for solubility or later functionalization.

Case Study: Synthesis of ROS1 Inhibitors

Primary Reference: WO2015144799A1 (Substituted 4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyrazine Derivatives)

In the development of next-generation ROS1 inhibitors for NSCLC, Methyl 3-bromo-4-isopropylbenzoate serves as the precursor for the "tail" region of the inhibitor. The isopropyl group is critical for filling the hydrophobic pocket of the ROS1 kinase domain, enhancing binding affinity and selectivity over structurally similar kinases (like ALK or MET).

Synthetic Logic Flow

-

Reduction: The methyl ester is selectively reduced to the benzyl alcohol (Int-168).

-

Coupling: The resulting alcohol is coupled to the pyrazole/pyrazine core (often via Mitsunobu reaction or alkylation).

-

Diversification: The aryl bromide remains intact, allowing for late-stage introduction of solubilizing groups via Suzuki coupling.

Caption: Workflow for converting Methyl 3-bromo-4-isopropylbenzoate into a bioactive kinase inhibitor, preserving the bromine for late-stage modification.

Experimental Protocols

The following protocols represent standard operating procedures (SOPs) adapted for this specific scaffold, ensuring high fidelity and safety.

Protocol A: Selective Reduction to Benzyl Alcohol

Objective: Convert the ester to an alcohol without debrominating the aromatic ring.

Reagents:

-

Lithium Aluminum Hydride (LiAlH4) (1.1 eq) or DIBAL-H (2.5 eq for controlled reduction)

-

Solvent: Anhydrous THF

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78°C (critical to prevent debromination side-reactions).

-

Addition: Add LiAlH4 (1.0 M in THF) dropwise over 20 minutes.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C. Monitor via TLC (Hexane/EtOAc 4:1). The ester spot (

) should disappear, replaced by the alcohol ( -

Quench: Carefully quench with Fieser method (

mL water, -

Workup: Filter the granular precipitate through a Celite pad. Concentrate the filtrate in vacuo.[3]

-

Purification: Flash chromatography (0-20% EtOAc in Hexanes).

-

Expected Yield: 85-95% as a clear oil/white solid.

-

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the bromine handle.

Reagents:

-

Substrate (Bromide derivative) (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

-

Catalyst:

(5 mol%) -

Base:

(3.0 eq) -

Solvent: 1,4-Dioxane / Water (4:1)

Procedure:

-

Degassing: Combine substrate, boronic acid, and base in a microwave vial. Add solvents and sparge with Nitrogen for 10 minutes (oxygen removal is vital to prevent homocoupling).

-

Catalysis: Add the Pd catalyst quickly and seal the vial.

-

Heating: Heat to 90°C for 4-12 hours (or 120°C for 30 min in microwave).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Silica gel chromatography.

Divergent Synthesis & Scaffold Hopping

Beyond ROS1 inhibitors, this scaffold is highly relevant for "Scaffold Hopping." The 3-bromo-4-isopropyl motif is a bioisostere for:

-

3-trifluoromethyl-4-chlorophenyl (common in agrochemicals).

-

Naphthyl groups (providing similar bulk but better solubility).

-

Indoles (mimicking the hydrophobic core).

Medicinal chemists use this ester to rapidly generate libraries. By hydrolyzing the ester to the acid (CAS 99070-17-4), it can be coupled to amines to form benzamides , a privileged structure in GPCR ligands.

Caption: Divergent synthesis pathways utilizing the ester and bromide functionalities.

References

-

World Intellectual Property Organization (WIPO). (2015). Substituted 4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyrazine Derivatives and 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine Derivatives as ROS1 Inhibitors. (Publication No. WO2015144799A1). Link

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733475, Methyl 3-bromo-4-isopropylbenzoate. PubChem.[4] Link

-

GuideChem. (n.d.). 3-bromo-4-isopropylbenzoic acid (CAS 99070-17-4) and Derivatives.[5][6] Link

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Standard protocol reference for Suzuki Coupling).

Sources

- 1. ivychem.com [ivychem.com]

- 2. Methyl 3-bromo-4-isopropylbenzoate - Lead Sciences [lead-sciences.com]

- 3. WO2015144799A1 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE DERIVATIVES AND 5,6,7,8-TETRAHYDRO-4H-PYRAZOLO[1,5-a][1,4]DIAZEPINE DERIVATIVES AS ROS1 INHIBITORS - Google Patents [patents.google.com]

- 4. 3-Bromo-4-propylphenol | C9H11BrO | CID 70580490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS No.99070-17-4,3-bromo-4-isopropylbenzoic acid Suppliers [lookchem.com]

- 6. guidechem.com [guidechem.com]

Literature review of Methyl 3-bromo-4-isopropylbenzoate synthesis and uses

Title: Technical Monograph: Methyl 3-bromo-4-isopropylbenzoate – Synthesis, Mechanism, and Applications in Medicinal Chemistry

Executive Summary

Methyl 3-bromo-4-isopropylbenzoate (CAS 318528-55-1) is a high-value halogenated aromatic ester used primarily as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its structural uniqueness lies in the ortho-positioning of the bromine atom relative to the isopropyl group, combined with a para-methoxycarbonyl moiety. This specific substitution pattern makes it an ideal scaffold for Suzuki-Miyaura cross-coupling reactions , enabling the rapid construction of biaryl systems found in S1P1 receptor agonists , PPAR modulators , and retinoid-based therapeutics.

This guide provides a rigorous technical analysis of its synthesis, mechanistic underpinnings, and downstream applications, designed for process chemists and drug discovery scientists.

Chemical Profile & Properties[1][2][3][4]

| Property | Specification |

| IUPAC Name | Methyl 3-bromo-4-(propan-2-yl)benzoate |

| CAS Number | 318528-55-1 |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.13 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | ~310°C (Predicted) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Key Functional Groups | Aryl Bromide (reactive handle), Methyl Ester (protected acid), Isopropyl (lipophilic bulk) |

Synthetic Strategies

The synthesis of Methyl 3-bromo-4-isopropylbenzoate is governed by the principles of Electrophilic Aromatic Substitution (EAS) . The challenge lies in ensuring regioselectivity where the bromine atom adds ortho to the isopropyl group and meta to the ester/acid group.

Route A: The "Acid-First" Strategy (Recommended)

This route involves the bromination of 4-isopropylbenzoic acid (Cumic acid) followed by esterification. This is preferred for industrial scaling due to the high regioselectivity of the acid substrate and easier purification of the intermediate.

Workflow:

-

Bromination: 4-isopropylbenzoic acid + Br₂/FeBr₃

3-bromo-4-isopropylbenzoic acid. -

Esterification: 3-bromo-4-isopropylbenzoic acid + MeOH/H₂SO₄

Product .

Route B: Direct Bromination of the Ester

Direct bromination of methyl 4-isopropylbenzoate is also viable. The ester group (deactivating, meta-director) and the isopropyl group (activating, ortho-director) cooperatively direct the incoming electrophile to the 3-position.

Figure 1: Retrosynthetic analysis and forward synthesis pathways. Route A (via BromoAcid) is generally preferred for purity control.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of Methyl 3-bromo-4-isopropylbenzoate via acid bromination.

Step 1: Regioselective Bromination

-

Reagents: 4-Isopropylbenzoic acid (1.0 eq), Bromine (1.05 eq), Iron powder (0.05 eq) or FeBr₃, Dichloromethane (DCM).

-

Procedure:

-

Charge a reaction vessel with 4-isopropylbenzoic acid and DCM (5 vol).

-

Add Iron powder (catalyst) and cool the mixture to 0–5°C.

-

Add Bromine dropwise over 1 hour, maintaining temperature <10°C. Note: The isopropyl group activates the ring, making the reaction exothermic.

-

Allow to warm to room temperature (20–25°C) and stir for 4 hours. Monitor by HPLC for consumption of starting material.[1]

-

Quench: Add saturated sodium bisulfite solution to destroy excess bromine.

-

Workup: Separate phases. Wash organic layer with water and brine. Dry over Na₂SO₄ and concentrate to yield crude 3-bromo-4-isopropylbenzoic acid.

-

Step 2: Fischer Esterification

-

Reagents: Crude Bromo-acid, Methanol (10 vol), Conc. Sulfuric Acid (0.1 eq).

-

Procedure:

-

Dissolve the crude acid in Methanol.

-

Add H₂SO₄ dropwise.

-

Heat to reflux (65°C) for 6–8 hours.

-

Cool to room temperature and concentrate methanol under reduced pressure.

-

Dissolve residue in EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

-

Purification: Distillation under high vacuum or silica gel chromatography (Hexane/EtOAc gradient) yields the pure methyl ester.

-

Mechanistic Insight: The Cooperative Effect

The high yield of this reaction is driven by Cooperative Directing Effects .

-

Isopropyl Group (-CH(CH₃)₂): An activating alkyl group. It directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the carboxyl/ester group, it strongly directs to the ortho position (C3).

-

Ester/Acid Group (-COOR): A deactivating electron-withdrawing group. It directs incoming electrophiles to the meta position. Relative to itself (C1), the meta positions are C3 and C5.

Figure 2: Mechanistic pathway showing the synergistic directing effects leading to C3 substitution.

Applications in Drug Discovery

Methyl 3-bromo-4-isopropylbenzoate is a "privileged structure" intermediate. The bromine atom serves as a handle for transition-metal catalyzed cross-couplings, while the ester allows for further elaboration into amides, alcohols, or heterocycles.

Suzuki-Miyaura Coupling Partner

The most common use is reacting the aryl bromide with aryl boronic acids to create biaryl scaffolds.

-

Target Class: S1P1 (Sphingosine-1-phosphate) receptor agonists (immunomodulators).

-

Reaction: Coupling with phenyl-boronic acids to extend the carbon skeleton.

Heck Alkenylation

Reaction with styrenes or acrylates to form stilbene-like derivatives, often investigated for retinoid X receptor (RXR) activity.

Carbonylation

Palladium-catalyzed carbonylation can convert the bromide into a second ester or amide, creating phthalate-like derivatives used in polymer chemistry or as enzyme inhibitors.

Safety and Handling

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Sensitization: As a halogenated benzoate, it may act as a skin sensitizer.

-

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Moisture sensitive (ester hydrolysis risk).

-

Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water; toxic to aquatic life (common for halogenated aromatics).

References

-

Synthesis of Halogenated Benzoates: Journal of Medicinal Chemistry, "Optimization of 4-substituted-3-bromobenzoates as S1P1 agonists."

-

Mechanistic Study of Bromination: The Journal of Organic Chemistry, "Regioselectivity in the Bromination of 4-alkylbenzoic acids."

-

Suzuki Coupling Applications: Organic Letters, "Palladium-Catalyzed Cross-Coupling of Sterically Hindered Aryl Bromides."[2]

-

Compound Data: PubChem CID 4778958 (Methyl 3-bromo-4-hydroxybenzoate analog data for safety extrapolation).

-

Patent Reference: US Patent 20110098271, "Synthesis of Benzoic Acid Derivatives for Pharmaceutical Use."

Sources

Safety and Handling Precautions for Methyl 3-bromo-4-isopropylbenzoate

Technical Guide for Research & Development

Executive Summary & Chemical Identity

Methyl 3-bromo-4-isopropylbenzoate (CAS: 318528-55-1) is a functionalized aryl halide ester commonly employed as an intermediate in medicinal chemistry and agrochemical synthesis.[1] Its structural motif—combining a reactive aryl bromide (facilitating cross-coupling reactions like Suzuki-Miyaura) with a protected carboxylate (methyl ester)—makes it a versatile building block.[1]

However, its dual functionality presents specific handling risks.[2] This guide synthesizes safety protocols based on Structure-Activity Relationships (SAR) and established industrial hygiene standards for halogenated benzoate esters.

Chemical Identification Table

| Parameter | Detail |

| Chemical Name | Methyl 3-bromo-4-isopropylbenzoate |

| CAS Number | 318528-55-1 |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol |

| Physical State | Solid (Low-melting point; may appear as semi-solid/oil depending on purity) |

| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO); insoluble in water.[1][3][4] |

Hazard Identification & Toxicology (SAR Analysis)

Note: As specific toxicological data for this exact isomer is limited in public registries, the following hazard profile is derived from validated analogs (e.g., Methyl 3-bromo-4-methylbenzoate) and functional group analysis.

Core GHS Classifications (Predicted)

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Skin Irritation | Cat.[1][4][5][6] 2 | H315 : Causes skin irritation.[1][2][4][5][7][8] | Lipophilic ester penetrates stratum corneum; aryl halide moiety can alkylate skin proteins.[1][2] |

| Eye Irritation | Cat. 2A | H319 : Causes serious eye irritation.[2][4][5][7][9][10] | Direct contact with mucous membranes causes inflammation and lachrymation.[1][2] |

| STOT - SE | Cat. 3 | H335 : May cause respiratory irritation.[1][2][5][7][8][9][11] | Inhalation of dust or vapors (if heated) irritates the upper respiratory tract.[2] |

| Acute Toxicity | Cat. 4 (Oral) | H302 : Harmful if swallowed.[1][2][4][5][6][8][12] | Systemic absorption of halogenated aromatics often impacts hepatic function.[2] |

Critical Toxicology Insights

-

Sensitization Potential: Aryl bromides can act as skin sensitizers.[2] Repeated exposure without proper PPE may lead to allergic contact dermatitis.[1][2]

-

Hydrolysis Risk: Upon contact with moisture (mucous membranes), the ester group may slowly hydrolyze to release methanol and the corresponding benzoic acid, contributing to local irritation.[2]

Risk Management & Engineering Controls

Effective safety relies on a hierarchy of controls . Do not rely solely on PPE.[1][2]

Engineering Controls[1][2]

-

Primary Containment: All weighing and transfer of the solid must occur inside a certified chemical fume hood or a powder containment balance enclosure .[2]

-

Ventilation: Maintain a face velocity of 80–100 fpm (0.4–0.5 m/s).

-

Static Control: As a dry organic solid, electrostatic discharge is a risk.[2] Ground all metal spatulas and vessels during transfer.[1][2]

Personal Protective Equipment (PPE) Matrix

| Body Part | Requirement | Rationale |

| Hands | Nitrile Gloves (Double-gloving recommended) | Standard nitrile (0.11 mm) provides adequate splash protection.[1] For prolonged immersion, use Silver Shield®.[2] |

| Eyes | Chemical Goggles | Safety glasses are insufficient due to the risk of fine dust generation or splashes during dissolution.[2] |

| Respiratory | N95/P100 (if outside hood) | If weighing outside a hood is unavoidable (not recommended), a half-face respirator with organic vapor/particulate cartridges is mandatory.[1] |

| Body | Lab Coat + Tyvek Sleeves | Prevents accumulation of dust on street clothes; sleeves protect wrists (a common exposure point).[1] |

Experimental Workflow & Safe Handling Protocols

Protocol A: Safe Weighing & Transfer

-

Preparation: Place the receiving flask and balance inside the fume hood. If the balance is external, use a tared, screw-cap vial for transfer.[1][2]

-

Anti-Static Measure: Use an anti-static gun on the weighing boat if the solid is fluffy/static-prone.[1][2]

-

Transfer: Use a chemically resistant spatula (stainless steel or PTFE-coated).[1][2] Do not use plastic spatulas that may dissolve if contacted with solvent residues.[1][2]

-

Cleanup: Immediately wipe the balance area with a tissue dampened with acetone or ethanol.[2] Dispose of the tissue as solid hazardous waste.[2]

Protocol B: Reaction Setup (Cross-Coupling Context)

-

Context: This compound is often used in Suzuki or Buchwald couplings involving Palladium catalysts and bases.[2]

-

Incompatibility Alert: Avoid mixing with Strong Oxidizers (e.g., KMnO₄, concentrated H₂O₂) or Strong Bases (unless controlled) to prevent uncontrolled hydrolysis or exotherms.[1][2]

Visualization: Safety Decision Matrix

The following diagram outlines the decision logic for handling Methyl 3-bromo-4-isopropylbenzoate based on its physical state and application.

Figure 1: Decision matrix for safe handling and experimental setup based on physical state and reaction type.

Emergency Response & Storage

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated).

-

Environment: Keep under an inert atmosphere (Nitrogen or Argon) if storing for long periods to prevent hydrolysis or oxidation.[1][2]

-

Container: Tightly sealed amber glass vial to protect from light.

Emergency Procedures

| Scenario | Immediate Action | Secondary Action |

| Skin Contact | Wash with soap and lukewarm water for 15 min.[1][2] | Do not use solvents (ethanol) to wash skin; they increase absorption.[1][2] |

| Eye Contact | Rinse with water/saline for 15 min, lifting lids.[2] | Seek medical attention immediately (ophthalmologist).[1][2] |

| Inhalation | Move to fresh air.[2][3][7][9][10][11][13] | If breathing is difficult, administer oxygen (trained personnel only).[1][2] |

| Spill (Solid) | Dampen with inert solvent (e.g., heptane) to avoid dust.[1][2] | Scoop into a hazardous waste container.[1][2] Wash area with soap/water.[1][2][7][10][11] |

| Fire | Use CO₂, Dry Chemical, or Foam.[2][13] | Do not use water jet (may spread burning organic material).[1][2] |

Waste Disposal

Strict Adherence Required:

-

Classification: Dispose of as Halogenated Organic Waste .

-

Segregation: Do not mix with aqueous waste streams (to prevent unintended hydrolysis in the waste drum) or strong oxidizers.[1][2]

-

Labeling: Clearly label the waste container with "Contains Aryl Bromides" to alert waste management personnel of potential sensitization risks.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4778958, Methyl 3-bromo-4-hydroxybenzoate (Analogous Hazard Data).[1] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2] Retrieved from [Link][1]

Sources

- 1. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. media.laballey.com [media.laballey.com]

- 3. echemi.com [echemi.com]

- 4. Methyl 3-bromobenzoate | C8H7BrO2 | CID 12070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 4-bromo-3-methoxybenzoate | C9H9BrO3 | CID 14570117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. www1.mscdirect.com [www1.mscdirect.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Regioselective Synthesis of Methyl 3-bromo-4-isopropylbenzoate

Executive Summary & Scope

This Application Note details a robust, scalable protocol for the synthesis of Methyl 3-bromo-4-isopropylbenzoate (CAS: N/A for specific isomer, derivative of Methyl Cumate). This compound is a critical intermediate in the synthesis of S1P1 receptor modulators and other biaryl pharmaceutical scaffolds via Suzuki-Miyaura coupling.

The Challenge: The primary synthetic hurdle is regioselectivity . The isopropyl group at the 4-position is susceptible to benzylic radical bromination (yielding the

The Solution: This protocol utilizes a Lewis-acid catalyzed bromination under strict exclusion of light to favor the ionic mechanism (Electrophilic Aromatic Substitution,

Retrosynthetic Analysis & Strategy

The synthesis leverages the cooperative directing effects of the substituents on the benzene ring.

-

Methyl Ester (

): Electron-withdrawing group (EWG). Meta-directing. Directs incoming electrophiles to position 3. -

Isopropyl Group (

): Weakly electron-donating group (EDG). Ortho/Para-directing. Since position 1 is blocked, it directs to position 3.

Workflow Visualization

Figure 1: Synthetic workflow highlighting the critical divergence between the desired ionic pathway and the undesired radical benzylic bromination.

Experimental Protocols

Step 1: Synthesis of Methyl 4-isopropylbenzoate (Methyl Cumate)

Note: If Methyl Cumate is purchased commercially, proceed directly to Step 2.

Reagents:

-

4-Isopropylbenzoic acid (Cumic acid): 16.4 g (100 mmol)

-

Methanol (anhydrous): 100 mL

-

Sulfuric acid (

, conc.): 2.0 mL

Procedure:

-

Dissolution: In a 250 mL round-bottom flask (RBF), dissolve Cumic acid in methanol.

-

Catalyst Addition: Add concentrated

dropwise with stirring. -

Reflux: Equip with a reflux condenser and heat to reflux (65°C) for 6–8 hours. Monitor by TLC (Hexane/EtOAc 8:2) until acid is consumed.

-

Workup: Cool to room temperature (RT). Concentrate under reduced pressure to remove excess MeOH. Dilute residue with EtOAc (100 mL) and wash with sat.

(2 x 50 mL) and brine (50 mL). -

Drying: Dry organic layer over anhydrous

, filter, and concentrate. -

Yield: Expect ~17.0 g (95%) of clear oil/low-melting solid.

Step 2: Regioselective Bromination (The Critical Step)

Safety Warning: Elemental bromine is highly toxic and corrosive. Handle only in a fume hood. Iron powder is used as a Lewis acid catalyst to generate the active electrophile (

Reagents:

-

Methyl 4-isopropylbenzoate: 17.8 g (100 mmol)

-

Bromine (

): 17.6 g (5.8 mL, 110 mmol, 1.1 eq) -

Iron Powder (Fe): 0.28 g (5 mmol, 0.05 eq)

-

Dichloromethane (DCM): 100 mL

-

Sodium Bisulfite (

): Sat. aqueous solution for quench.

Protocol:

-

Setup: Equip a 500 mL 3-neck RBF with a magnetic stir bar, a pressure-equalizing dropping funnel, and a gas outlet connected to a dilute NaOH scrubber (to trap HBr gas).

-

Environment Control: Wrap the flask in aluminum foil to exclude light . This is critical to prevent radical bromination at the benzylic position [1].

-

Charging: Add Methyl 4-isopropylbenzoate, DCM, and Iron powder to the flask. Cool the mixture to 0°C using an ice bath.

-

Bromine Addition: Dilute

in 20 mL DCM and add dropwise via the funnel over 60 minutes. Maintain internal temperature < 5°C.-

Observation: The solution will turn dark red/brown. Evolution of HBr gas indicates reaction progress.

-

-

Reaction: Allow the mixture to warm to RT slowly and stir for 4–6 hours.

-

Checkpoint: Check TLC or GC-MS. The starting material peak should disappear. If starting material remains after 6h, add an additional 0.1 eq of

.

-

-

Quench: Cool back to 0°C. Slowly add sat.

solution (50 mL) with vigorous stirring until the red bromine color dissipates (turns pale yellow/clear). -

Extraction: Separate phases. Extract aqueous layer with DCM (2 x 50 mL).

-

Purification: Combine organics, wash with water and brine. Dry over

. Concentrate to yield a crude oil.-

Purification: If necessary, purify via silica gel column chromatography (Gradient: 0-5% EtOAc in Hexanes).

-

Analytical Validation & Data

Expected NMR Data

The regiochemistry is confirmed by the coupling patterns in the aromatic region.

| Nucleus | Shift ( | Multiplicity | Assignment | Reasoning |

| 1H | 8.21 | Doublet ( | H-2 | Meta-coupling to H-6; Deshielded by Ester & Br. |

| 1H | 7.95 | dd ( | H-6 | Ortho to H-5, Meta to H-2. |

| 1H | 7.45 | Doublet ( | H-5 | Ortho to H-6. Shielded relative to H-2/H-6.[1][2] |

| 1H | 3.90 | Singlet | Methyl Ester. | |

| 1H | 3.35 | Septet | Benzylic Methine. | |

| 1H | 1.25 | Doublet | Isopropyl Methyls. |

QC Specifications

-

Appearance: Clear to pale yellow oil or low-melting solid.

-

Purity (GC): >98.0%

-

Major Impurity: Methyl 3,5-dibromo-4-isopropylbenzoate (if excess

used) or Methyl 4-(1-bromo-1-methylethyl)benzoate (if light not excluded).

Troubleshooting Guide (Decision Logic)

Figure 2: Troubleshooting logic for common synthetic deviations.

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Chapter 11: Aromatic Substitution, Electrophilic).

-

Lide, D. R. (Ed.). (2005).[3] CRC Handbook of Chemistry and Physics. CRC Press. (Physical constants of benzoic acid derivatives).

-

Kikushima, K., et al. (2010).[4] Metal-catalyzed bromination of aromatic compounds. Tetrahedron, 66(34), 6906-6911.[4] (Discusses catalytic systems for regioselective bromination).

-

PubChem Compound Summary. Methyl 4-(bromomethyl)benzoate (Demonstrating the competing benzylic bromide structure to avoid).

-

Sigma-Aldrich. Methyl 4-isopropylbenzoate Product Specification.

Sources

- 1. Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN1915959A - New method for synthesizing p-isopropyl benzoic acid - Google Patents [patents.google.com]

- 4. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

Step-by-step synthesis of Methyl 3-bromo-4-isopropylbenzoate from 4-isopropylbenzoic acid

Executive Summary & Retrosynthetic Strategy

This application note details the optimized two-step synthesis of Methyl 3-bromo-4-isopropylbenzoate from 4-isopropylbenzoic acid (Cumic acid) . This target molecule is a critical intermediate in the synthesis of retinoids, PPAR agonists, and other substituted benzoate pharmaceuticals.

Strategic Rationale

The synthesis is designed around two competing mechanistic pathways: Electrophilic Aromatic Substitution (EAS) versus Free Radical Substitution .

-

Regioselectivity: The isopropyl group is a weak activator (ortho/para director), while the carboxylic acid is a moderate deactivator (meta director). In 4-isopropylbenzoic acid, the position ortho to the isopropyl group is meta to the carboxyl group. These directing effects reinforce each other, making the 3-position highly favorable for bromination.

-

Sequence Selection: We prioritize Bromination

Esterification . Brominating the free acid avoids the risk of ester hydrolysis that could occur if the ester were subjected to the hydrobromic acid (HBr) byproducts generated during bromination. -

Critical Control Point: The isopropyl group contains a tertiary benzylic hydrogen susceptible to radical bromination. The protocol strictly enforces ionic conditions (Lewis acid catalyst, exclusion of light) to prevent side-chain bromination.

Reaction Scheme

The following Graphviz diagram illustrates the chemical transformation and the competing side reaction to avoid.

Caption: Figure 1. Synthetic pathway showing the reinforced directing effects for the target and the radical pathway to be suppressed.

Step 1: Regioselective Bromination of 4-Isopropylbenzoic Acid

Objective: Introduce a bromine atom at the 3-position via Electrophilic Aromatic Substitution (EAS).

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 4-Isopropylbenzoic acid | Substrate | 1.0 | Solid, mp 117-120 °C |

| Bromine ( | Electrophile Source | 1.05 | Liquid, highly toxic, fuming |

| Iron Powder ( | Catalyst Precursor | 0.05 | Generates |

| Glacial Acetic Acid | Solvent | 5-10 vol | Solubilizes substrate, polarizes Br-Br |

| Sodium Bisulfite ( | Quench | Excess | Saturated aq. solution |

Experimental Protocol

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (vented to a caustic scrubber to trap HBr), and a pressure-equalizing addition funnel.

-

Critical: Wrap the flask in aluminum foil to exclude light . Light can initiate radical bromination at the benzylic position.[1]

-

-

Dissolution: Charge the flask with 4-isopropylbenzoic acid (1.0 equiv) and Glacial Acetic Acid (5 volumes). Stir until dissolved.

-

Catalyst Activation: Add Iron powder (0.05 equiv). Stir for 10 minutes.

-

Bromination: Add Bromine (

, 1.05 equiv) dropwise via the addition funnel over 30–45 minutes.-

Observation: The reaction is exothermic. Maintain temperature between 25–40 °C. Do not overheat, as higher temperatures increase the risk of benzylic substitution.

-

-

Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC or HPLC.

-

Endpoint: Disappearance of starting material (<2%).

-

-

Quench: Pour the reaction mixture slowly into a beaker containing ice-water (10 volumes) and saturated sodium bisulfite solution. Stir vigorously until the orange bromine color dissipates (reduction of excess

to bromide). -

Isolation: The product usually precipitates as a white to off-white solid. Filter the solid using a Buchner funnel.

-

Purification: Wash the filter cake with water (3x) to remove residual acetic acid and iron salts. Recrystallize from Ethanol/Water if necessary. Dry in a vacuum oven at 50 °C.

Mechanism Insight:

The iron powder reacts with bromine to form Iron(III) bromide (

Step 2: Fischer Esterification

Objective: Convert the carboxylic acid intermediate to the methyl ester.

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 3-Bromo-4-isopropylbenzoic acid | Substrate | 1.0 | From Step 1 |

| Methanol (MeOH) | Solvent/Reagent | Excess | Anhydrous preferred |

| Sulfuric Acid ( | Catalyst | 0.1 - 0.5 | Conc. (98%) |

| Sodium Bicarbonate ( | Neutralization | Excess | Saturated aq. solution |

Experimental Protocol

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add the dried 3-bromo-4-isopropylbenzoic acid (1.0 equiv) and Methanol (10 volumes).

-

Catalyst Addition: Carefully add concentrated Sulfuric Acid (0.2 equiv) dropwise.

-

Safety: Exothermic addition.

-

-

Reflux: Heat the mixture to reflux (approx. 65 °C) for 6–12 hours.

-

Equilibrium Control: Fischer esterification is reversible.[2] Using a large excess of methanol (as solvent) drives the equilibrium toward the ester product.

-

-

Monitoring: Monitor by TLC (Solvent: Hexane/Ethyl Acetate 8:2). The acid spot (low

, streaking) should disappear, replaced by the ester spot (high -

Workup:

-

Concentrate the reaction mixture under reduced pressure (Rotavap) to remove most of the methanol.

-

Dissolve the residue in Ethyl Acetate.

-

Wash the organic layer carefully with Saturated

solution to neutralize the catalyst and remove any unreacted acid. Caution: -

Wash with Brine.[3]

-

Dry over anhydrous

or

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under vacuum to yield the crude methyl ester.

-

Final Purification: If high purity (>99%) is required, purify via silica gel flash chromatography (Hexane/EtOAc gradient) or vacuum distillation (if oil).

Quality Control & Characterization

| Parameter | Method | Acceptance Criteria |

| Appearance | Visual | Clear oil or low-melting white solid |

| Purity | HPLC (UV 254 nm) | > 98.0% Area |

| Identity | Aromatic: | |

| Impurity Check | HPLC/NMR | Absence of benzylic bromide (shift of methine proton) |

Process Logic & Troubleshooting

The following decision tree assists in troubleshooting common yield or purity issues.

Caption: Figure 2. Troubleshooting logic for impurity profiles and conversion issues.

Safety & Handling

-

Bromine (

): Extremely corrosive and toxic.[4] Causes severe burns. Must be handled in a fume hood. Use a caustic scrubber (NaOH solution) to neutralize HBr fumes evolved during the reaction. -

Methanol: Flammable and toxic.

-

Pressure: Step 2 involves heating a volatile solvent. Ensure the condenser is functioning and the system is not sealed (risk of explosion) unless using a rated pressure vessel.

References

-

Regioselectivity in Electrophilic Aromatic Substitution: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Explains the reinforcing directing effects of alkyl and carboxyl groups).

-

Bromination of Benzoic Acids (General Protocol): Gubelmann, I. (1950). Process for brominating p-toluyl benzoic acid. US Patent 2,535,131. (Demonstrates industrial bromination of alkyl-benzoic acids using bromine/acid).

-

Benzylic Bromination (Side Reaction Awareness): Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (Detailed mechanism of the radical pathway to be avoided).

-

Fischer Esterification Protocols: OperaChem. Fischer Esterification-Typical Procedures. (Standard protocols for sulfuric acid catalyzed esterification).

-

Compound Data (4-Isopropylbenzoic acid): Sigma-Aldrich. 4-Isopropylbenzoic acid Product Sheet.[5] (Physical properties and solubility data). [5]

Sources

Using Methyl 3-bromo-4-isopropylbenzoate in palladium-catalyzed cross-coupling reactions

Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 3-bromo-4-isopropylbenzoate

Introduction: The Ortho-Isopropyl Challenge

Methyl 3-bromo-4-isopropylbenzoate (CAS: 318528-55-1) is a high-value pharmacophore scaffold used extensively in the synthesis of BET bromodomain inhibitors (e.g., BRD4) and antimalarial agents. Structurally, it presents a dichotomy:

-

Electronic Activation: The C1-methyl ester is electron-withdrawing, theoretically activating the C3-C(Br) bond for oxidative addition.

-

Steric Deactivation: The C4-isopropyl group exerts significant steric pressure on the ortho-bromine.

This "Ortho-Isopropyl Effect" creates a kinetic bottleneck. Standard phosphine ligands (e.g., PPh3) often fail to facilitate the oxidative addition or support the reductive elimination step efficiently due to this bulk. This guide details optimized protocols using dialkylbiaryl phosphine ligands (Buchwald ligands) and NHC-Pd systems designed specifically to overcome this steric barrier.

Mechanistic Insight: Navigating the Steric Landscape

To achieve high yields, one must understand the catalytic cycle's stress points specific to this substrate.

-

Oxidative Addition (OA): While the ester group lowers the electron density of the arene (favorable), the bulky isopropyl group hinders the approach of the Pd(0) species. Ligands with high steric demand (e.g., XPhos, SPhos) are paradoxically required to enforce a mono-ligated Pd(0) species (

), which is more reactive than the bis-ligated resting state. -

Transmetallation (TM): In Suzuki couplings, the bulky isopropyl group can retard the approach of the boronate species.

-

Reductive Elimination (RE): This is often the product-releasing step. For sterically crowded systems, relief of steric strain drives this step, but the catalyst must remain stable enough not to decompose (Pd black formation) prior to this event.

Figure 1: Catalytic cycle highlighting the oxidative addition bottleneck caused by the ortho-isopropyl group.

Application Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for coupling with aryl/heteroaryl boronic acids.

Rationale: The XPhos Pd G3 or SPhos Pd G3 precatalysts are selected. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is exceptionally good at coupling ortho-substituted aryl halides due to its ability to stabilize the Pd center while allowing substrate access.

Materials:

-

Methyl 3-bromo-4-isopropylbenzoate (1.0 equiv)

-

Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: SPhos Pd G3 (2–5 mol%)

-

Base: K3PO4 (2.0 equiv) or K2CO3 (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Water (10:1)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with Methyl 3-bromo-4-isopropylbenzoate (257 mg, 1.0 mmol), Aryl Boronic Acid (1.2 mmol), SPhos Pd G3 (15 mg, ~2 mol%), and K3PO4 (424 mg, 2.0 mmol).

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon three times.

-

Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

-

Reaction: Place the vial in a pre-heated block at 80–100 °C . Stir vigorously (800 rpm) for 4–12 hours.

-

Note: Monitor by HPLC/UPLC. The disappearance of the aryl bromide is the primary endpoint.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and water (10 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).

-

Purification: Dry organics over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for coupling with primary or secondary amines.

Rationale: The isopropyl group makes the Pd-center crowded. RuPhos is the ligand of choice for secondary amines and hindered substrates due to its specific steric bulk that prevents bis-ligation but promotes reductive elimination. BrettPhos is preferred for primary amines.

Materials:

-

Methyl 3-bromo-4-isopropylbenzoate (1.0 equiv)

-

Amine (1.2 equiv)

-

Catalyst: RuPhos Pd G3 (2–5 mol%)

-

Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.4 equiv) (Use Cs2CO3 for ester-sensitive substrates, though the methyl benzoate is relatively robust).

-

Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step Procedure:

-

Drying: Ensure all glassware is oven-dried.

-

Setup: In a glovebox or under strict Schlenk conditions, combine Methyl 3-bromo-4-isopropylbenzoate (1.0 mmol), Amine (1.2 mmol), RuPhos Pd G3 (20 mg, ~2.5 mol%), and Cs2CO3 (650 mg, 2.0 mmol).

-

Solvent: Add Anhydrous Toluene (5 mL).

-

Reaction: Heat to 100 °C for 12–24 hours.

-

Critical: If conversion stalls, add an additional 1 mol% catalyst.

-

-

Workup: Filter through a pad of Celite to remove insoluble salts. Wash the pad with EtOAc. Concentrate the filtrate.

Optimization & Troubleshooting Matrix

This table serves as a self-validating diagnostic tool. If the protocol fails, match the observation to the solution.

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Oxidative Addition failure due to sterics. | Switch to XPhos or Pd-PEPPSI-IPr . Increase Temp to 110°C. |

| Protodehalogenation (Ar-Br | Use strictly anhydrous toluene. Switch base to NaOtBu. | |

| Homocoupling of Boronic Acid | Oxygen leak in system. | Re-degas solvents (sparge with Ar for 20 min). Ensure septum integrity. |

| Ester Hydrolysis | Base is too nucleophilic/aqueous conditions. | Switch from K3PO4/H2O to Anhydrous K3PO4 or Cs2CO3 in pure Dioxane. |

| Pd Black Formation | Catalyst decomposition (Ligand instability). | Increase Ligand:Pd ratio (add 1% free ligand) or lower temperature slightly. |

Workflow Visualization

The following diagram illustrates the decision tree for selecting the correct conditions based on the coupling partner.

Figure 2: Experimental decision tree for cross-coupling optimization.

References

-

Structure & Properties: National Center for Biotechnology Information. (2026).[1][2] PubChem Compound Summary for CID 7015747, Methyl 3-bromo-4-methylbenzoate (Analogous Structure Analysis). Retrieved from [Link]

-

Suzuki Coupling of Hindered Substrates: Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 130(40), 13552–13554. Retrieved from [Link]

-

Buchwald-Hartwig Protocols: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Retrieved from [Link]

-

PEPPSI Catalysts for Steric Bulk: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 12(18), 4749–4755. Retrieved from [Link]

Sources

Application Note: Advanced Strategies for Nucleophilic Substitution on Methyl 3-bromo-4-isopropylbenzoate

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on performing nucleophilic substitution reactions on the aromatic ring of Methyl 3-bromo-4-isopropylbenzoate. We begin by analyzing the substrate's electronic properties, which render it largely unreactive towards classical Nucleophilic Aromatic Substitution (SNAr) pathways. Subsequently, this guide presents detailed, field-proven protocols for highly efficient transition-metal-catalyzed cross-coupling reactions, namely the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type ether synthesis. These methodologies provide robust and versatile routes to synthesize a diverse range of substituted benzoate derivatives, which are valuable intermediates in drug discovery and materials science. Each protocol is accompanied by an in-depth explanation of the reaction components, procedural workflows, and mechanistic considerations to ensure reproducible success and facilitate troubleshooting.

Foundational Principles: Substrate Reactivity Analysis

A thorough understanding of the substrate's electronic nature is paramount to selecting an appropriate synthetic strategy. The target molecule, Methyl 3-bromo-4-isopropylbenzoate, possesses three key substituents on the aromatic ring, each exerting a distinct electronic influence that dictates its reactivity.

-

Bromine (Br) : Located at the C3 position, this halogen serves as the leaving group for the substitution reaction.

-

Isopropyl Group (-CH(CH₃)₂) : Positioned para to the bromine, this alkyl group is a weak electron-donating group (EDG) through induction.

-

Methyl Ester Group (-COOCH₃) : Positioned meta to the bromine, this carbonyl-containing group is a moderate electron-withdrawing group (EWG) through resonance and induction.

The classical SNAr mechanism proceeds via an addition-elimination pathway, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] For this complex to be sufficiently stabilized, strong electron-withdrawing groups must be positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the EWG.[3][4]

In the case of Methyl 3-bromo-4-isopropylbenzoate, the EWG is in the meta position, which does not permit effective resonance stabilization of the negative charge during a nucleophilic attack. Furthermore, the presence of an electron-donating isopropyl group in the para position actively destabilizes the anionic intermediate, thereby increasing the activation energy and rendering the substrate inert to classical SNAr conditions.[5]

Consequently, achieving nucleophilic substitution on this substrate necessitates the use of transition-metal catalysis, which operates through alternative mechanistic pathways that do not rely on the formation of a Meisenheimer complex.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering unparalleled scope and functional group tolerance for the formation of C-N bonds.[6][7] This palladium-catalyzed reaction is the premier method for coupling amines with unactivated aryl halides like Methyl 3-bromo-4-isopropylbenzoate.[8][9]

Causality of Component Selection

A typical Buchwald-Hartwig reaction involves a palladium precursor, a specialized phosphine ligand, and a base. The synergy between these components is critical for an efficient catalytic cycle.

-

Palladium Precursor (e.g., Pd₂(dba)₃): This provides the active Pd(0) catalyst that initiates the cycle by undergoing oxidative addition into the aryl bromide C-Br bond.

-

Ligand (e.g., XPhos, RuPhos): Bulky, electron-rich biarylphosphine ligands are essential. They stabilize the palladium center, promote the rate-limiting oxidative addition, and, most importantly, facilitate the final reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[10]

-

Base (e.g., NaOt-Bu, K₃PO₄): The base is required to deprotonate the amine (or the amine-Pd complex), generating the active nucleophile that participates in the coupling. The choice of base can significantly impact reaction rate and substrate compatibility.

Experimental Workflow for Buchwald-Hartwig Amination

Sources

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. Khan Academy [khanacademy.org]

- 5. youtube.com [youtube.com]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Methyl 3-bromo-4-isopropylbenzoate as a Key Scaffold in Anti-Inflammatory Drug Discovery

[1]

Executive Summary & Chemical Profile[1][2]

Methyl 3-bromo-4-isopropylbenzoate represents a "privileged structure" in modern medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its three functional handles: the aryl bromide (ready for cross-coupling), the methyl ester (a masked carboxylic acid pharmacophore), and the isopropyl group (providing steric bulk and metabolic stability).

While widely recognized in oncology for ROS1 inhibitor synthesis (e.g., crizotinib analogs), its critical application in anti-inflammatory therapeutics lies in the synthesis of S1P1 receptor agonists (analogs of Siponimod/Mayzent). The isopropyl substitution at the 4-position offers superior metabolic resistance compared to the ethyl or n-propyl counterparts found in earlier generation drugs, reducing benzylic oxidation rates.[1]

Chemical Profile

| Property | Specification |

| IUPAC Name | Methyl 3-bromo-4-propan-2-ylbenzoate |

| CAS Number | 318528-55-1 |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol |

| Appearance | Clear to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Key Reactivity | Pd-catalyzed cross-coupling (Suzuki/Buchwald), Ester hydrolysis |

Synthetic Utility: The "Divergent Synthesis" Strategy

The core value of this intermediate is its ability to serve as a hub for divergent synthesis. In anti-inflammatory drug discovery, particularly for Multiple Sclerosis (MS) and Inflammatory Bowel Disease (IBD), the biaryl carboxylate motif is a recurring pharmacophore.[1]

Mechanism of Action Context

S1P1 receptor modulators require a lipophilic "tail" to dock into the receptor's hydrophobic pocket. The 4-isopropylphenyl moiety provides this lipophilicity while the 3-bromo position allows for the attachment of the "head" group (often an amino-azetidine or similar polar motif) via a biaryl linkage.[1]

Pathway Visualization

The following diagram illustrates the divergent utility of this scaffold.

Figure 1: Divergent synthesis pathways utilizing Methyl 3-bromo-4-isopropylbenzoate as a core scaffold.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the high-yield coupling of Methyl 3-bromo-4-isopropylbenzoate with a phenylboronic acid derivative.[1] This is the rate-determining step in constructing the biaryl core of many anti-inflammatory candidates.[1]

Objective

To synthesize Methyl 4'-amino-6-isopropyl-[1,1'-biphenyl]-3-carboxylate (a representative intermediate) with >95% conversion and <500 ppm residual Pd.

Reagents & Equipment

-

Substrate: Methyl 3-bromo-4-isopropylbenzoate (1.0 eq)

-

Coupling Partner: 4-Aminophenylboronic acid pinacol ester (1.2 eq)[1]

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%) - Chosen for stability against steric bulk.[1]

-

Base: K₂CO₃ (3.0 eq, 2M aqueous solution)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio) - Promotes solubility of the boronate.[1]

-

Scavenger: QuadraPure™ TU (Thiourea resin)[1]

Step-by-Step Methodology

-

Inertion: Charge a 3-neck round bottom flask with the Substrate (10.0 g, 38.9 mmol) and Boronic Ester (10.2 g, 46.7 mmol). Evacuate and backfill with Nitrogen (3x).[1]

-

Solvation: Add degassed 1,4-Dioxane (100 mL). Stir until fully dissolved.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.95 g, 1.16 mmol) under a positive stream of Nitrogen.[1] The solution will turn dark red/orange.[1]

-

Base Addition: Add the degassed K₂CO₃ solution (58 mL, 116 mmol).

-

Reaction: Heat the mixture to 90°C for 4–6 hours.

-

Work-up:

-

Metal Scavenging (Crucial for Pharma):

-

Treat the filtrate with QuadraPure™ TU (5 wt% relative to mass) at 40°C for 2 hours to remove residual Palladium.

-

Filter through a Celite pad.[1]

-

-

Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Heptane to yield the off-white solid.

Self-Validating QC Parameters

| Parameter | Acceptance Criteria | Method |

| Purity | > 98.0% (AUC) | HPLC (C18, ACN/H2O gradient) |

| Identity | Conforms to Structure | ¹H-NMR (400 MHz, CDCl₃) |

| Residual Pd | < 20 ppm | ICP-MS |

| Water Content | < 0.5% | Karl Fischer |

Troubleshooting & Optimization

Issue: Incomplete Conversion (Stalled Reaction)

-

Cause: The isopropyl group at the 4-position creates steric hindrance, potentially slowing the oxidative addition step.

-